4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol
Description
Properties
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)24-20(23-18)22-15-7-9-16(25)10-8-15/h1-12,25H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZLJFCCWMYAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.
Phenyl Substitution: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid as the coupling partner.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the quinazoline ring, to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base and solvent.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol, have been extensively studied for their potential anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Case Studies:
- Inhibition of Tumor Growth: A study demonstrated that certain quinazoline derivatives exhibited significant cytotoxic activity against various cancer cell lines, including breast cancer and hepatocellular carcinoma. These compounds were found to arrest the cell cycle at the G2/M phase, leading to cell death .
- Mechanistic Insights: Molecular docking studies have shown that quinazoline derivatives can bind effectively to the epidermal growth factor receptor (EGFR), a key target in cancer therapy. This binding inhibits downstream signaling pathways that promote cell proliferation .
Antimicrobial Properties
The antimicrobial activity of quinazoline derivatives has also been a focus of research. This compound has shown promising results against various bacterial strains.
Case Studies:
- Antibacterial Activity: A study highlighted the effectiveness of synthesized quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The compounds demonstrated superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Mechanism of Action: The antibacterial effects are attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Neurological Applications
Recent investigations have identified adenosine A2A receptors as therapeutic targets for neurodegenerative diseases. Quinazoline derivatives, including this compound, have been explored for their potential as A2A receptor antagonists.
Case Studies:
- Adenosine A2A Receptor Antagonism: Research has shown that specific substitutions on the quinazoline scaffold can enhance antagonist activity at the A2A receptor, making these compounds candidates for treating conditions such as Parkinson's disease and other neurodegenerative disorders .
Anti-Tuberculosis Activity
Quinazoline derivatives have also been investigated for their anti-tuberculosis properties. The structural modifications in compounds like this compound have led to enhanced efficacy against Mycobacterium tuberculosis.
Case Studies:
- Efficacy Against Resistant Strains: Some studies have reported that certain quinazoline derivatives exhibit significant activity against multi-drug resistant strains of M. tuberculosis, suggesting their potential as novel therapeutic agents in tuberculosis treatment .
Structure–Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the therapeutic potential of quinazoline derivatives.
Key Findings:
- Substituent Effects: Variations in substituents at different positions on the quinazoline ring significantly influence binding affinity and biological activity. For instance, introducing hydrophilic groups can improve solubility and enhance receptor binding .
| Substituent Position | Effect on Activity | Example Compound |
|---|---|---|
| C6 | Improved binding affinity | 6-bromo derivatives |
| C7 | Enhanced antagonist properties | Aminoalkyl chains |
| C2 | Increased solubility | Tertiary amines |
Mechanism of Action
The mechanism of action of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for the development of targeted cancer therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinazoline Core
6-Bromo-4-phenylquinazoline Derivatives
- 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol vs. 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid (CAS 330850-57-2): Structural Difference: Replacement of the phenol group with a benzoic acid moiety at the meta position. This contrasts with the phenol group, which participates in hydrogen bonding but lacks ionizability under neutral conditions .
- 6-Bromo-N-(4-(4-(trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine (): Structural Difference: A trifluoromethylphenoxy group replaces the phenol. The phenoxy linker may reduce rotational freedom compared to the direct amino-phenol linkage .
Methoxy-Substituted Analogs
- 4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol (CAS 202475-60-3): Structural Difference: Methoxy groups at the 6- and 7-positions of the quinazoline core. The dimethoxy substitution may improve blood-brain barrier (BBB) penetration compared to the bromine-containing analog .
Modifications on the Amino-Linked Aromatic Group
- 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (CAS 361160-50-1): Structural Difference: A benzamide group replaces the phenol, with a para-methylphenyl substituent. Impact: The amide group introduces hydrogen-bond acceptor/donor capabilities, while the methyl group enhances hydrophobicity. This modification may improve oral bioavailability but reduce aqueous solubility compared to the phenolic derivative .
- 4-((4-Bromo-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (CAS 808762-63-2): Structural Difference: A fluorinated phenyl group and a methoxy group at the 7-position. The methoxy group at the 7-position could sterically hinder interactions with bulkier targets .
Solubility and Lipophilicity
- The phenolic hydroxyl group in this compound confers moderate water solubility due to hydrogen bonding, whereas trifluoromethyl- or benzamide-substituted analogs (e.g., ) exhibit higher logP values, favoring lipid membranes but risking solubility limitations .
- The benzoic acid derivative () shows pH-dependent solubility, with improved dissolution in basic conditions .
Biological Activity
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol is a derivative of quinazoline, a class of compounds recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core with a bromo substituent and an amino group that enhances its biological activity. The general structure can be represented as follows:
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor growth by targeting specific receptors involved in cellular proliferation.
- Inhibitory Effects on Cancer Cell Lines :
- Compound 3 (a related quinazoline derivative) demonstrated an IC50 value of 36.78 nM against VEGFR-2, highlighting its potential as an anticancer agent through anti-angiogenic mechanisms .
- Another study reported that quinazoline derivatives could induce cell cycle arrest at the G2/M phase in various cancer cell lines, suggesting a mechanism for their anticancer activity .
Antimicrobial Activity
Quinazoline derivatives are also noted for their antibacterial properties. A recent study indicated that 6-bromo derivatives showed high activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
- Efficacy Against Bacterial Strains :
Targeting Kinases
The biological activity of this compound is primarily attributed to its ability to inhibit various kinases involved in cancer progression and angiogenesis.
- VEGFR Inhibition :
Interaction with Cellular Pathways
The compound's interaction with cellular pathways is also significant. It has been observed that quinazoline derivatives can modulate pathways associated with apoptosis and cell survival.
Case Studies and Research Findings
Q & A
Basic Research Question
- UV-Vis spectroscopy : Polar solvents (e.g., methanol) redshift λmax due to solvatochromism; acidic conditions protonate the amino group, altering π→π* transitions .
- FT-IR : Phenolic O-H stretches (3200–3600 cm⁻¹) broaden in protic solvents, while C-Br vibrations (500–600 cm⁻¹) remain solvent-insensitive .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
